molecular formula C10H13NO2 B066054 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid CAS No. 162648-14-8

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Cat. No.: B066054
CAS No.: 162648-14-8
M. Wt: 179.22 g/mol
InChI Key: JHJSJOYOVJHBPV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a propanoic acid moiety, with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-pyridinepropanoic acid.

    Alkylation: The 3-pyridinepropanoic acid is subjected to alkylation using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent, such as acetone or dimethylformamide, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    3-Pyridinepropanoic acid: Lacks the dimethyl groups, resulting in different chemical properties.

    2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring attached at a different position.

Uniqueness: 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid is unique due to the presence of the dimethyl groups, which can influence its reactivity and binding affinity in biochemical applications.

Properties

IUPAC Name

2,2-dimethyl-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,9(12)13)6-8-4-3-5-11-7-8/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSJOYOVJHBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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